3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

Beschreibung

BenchChem offers high-quality 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-formylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDFDOWBTQTZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mass spectrometry fragmentation pathway of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

An In-Depth Technical Guide for Mass Spectrometry Workflows

Understanding the gas-phase dissociation behavior of functionalized aromatic esters is a critical competency in drug development, metabolomics, and synthetic verification. The molecule 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester (C₁₄H₁₈O₃) presents a fascinating analytical case study. It contains three distinct functional moieties—a tert-butyl ester, a propionic acid linker, and a para-formyl group—each with its own thermodynamic threshold for fragmentation.

As an Application Scientist, I have structured this whitepaper to move beyond simple spectral interpretation. Here, we will dissect the causality behind the fragmentation pathways, map the exact mass losses, and establish a self-validating LC-MS/MS protocol designed specifically to handle highly labile protecting groups.

Structural Deconstruction & Ionization Dynamics

Before interpreting a tandem mass spectrum (MS/MS), one must understand the thermodynamic vulnerabilities of the precursor ion. In positive Electrospray Ionization (ESI+), 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 235.13 .

However, the tert-butyl ester is a notoriously fragile protecting group. If the mass spectrometer's source parameters (such as capillary voltage or desolvation temperature) are set too aggressively, the molecule will undergo in-source fragmentation before it ever reaches the collision cell. The analytical challenge is to preserve the m/z 235.13 precursor long enough to isolate it for controlled Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Pathways

When subjected to CID, the [M+H]⁺ ion undergoes a highly predictable, sequential degradation cascade. The fragmentation is governed by the stability of the leaving neutral molecules and the resonance stabilization of the resulting carbocations.

The tert-Butyl Ester Cleavage (Base Peak Generation)

The primary and most energetically favored fragmentation pathway is the loss of isobutylene (C₄H₈, 56.06 Da) [1]. This reaction proceeds via a six-membered cyclic transition state—a charge-remote rearrangement where the tert-butyl group abstracts a proton, yielding a highly stable alkene and converting the ester back into its corresponding carboxylic acid[2].

-

Transition: m/z 235.13 → m/z 179.07.

-

Causality: The thermodynamic stability of the ejected isobutylene gas drives this reaction to completion at very low collision energies, often making m/z 179.07 the base peak of the spectrum.

Carboxylic Acid Dehydration

Once the tert-butyl group is shed, the resulting 3-(4-formyl-phenyl)-propionic acid intermediate (m/z 179.07) is primed for dehydration. The loss of a water molecule (H₂O, 18.01 Da ) from the carboxylic acid moiety generates a reactive acylium ion[3].

-

Transition: m/z 179.07 → m/z 161.06.

Formyl Group Dissociation

The para-formyl group (-CHO) on the aromatic ring acts as a classic site for the neutral loss of carbon monoxide (CO, 28.00 Da) [4]. This decarbonylation can occur independently from the m/z 179.07 intermediate or sequentially after dehydration.

-

Transition A: m/z 179.07 → m/z 151.08 (Loss of CO).

-

Transition B: m/z 161.06 → m/z 133.06 (Loss of CO from the acylium ion).

Benzylic Cleavage Dynamics

The aliphatic propionic acid chain is highly susceptible to cleavage at the benzylic position (the bond connecting the alpha and beta carbons relative to the aromatic ring). This cleavage results in the loss of a neutral acetic acid equivalent (60.02 Da) to form a highly resonance-stabilized 4-formylbenzyl cation.

-

Transition: m/z 179.07 → m/z 119.05.

Figure 1: Gas-phase CID fragmentation pathway of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester.

Quantitative Fragment Mapping

To facilitate rapid spectral annotation, the theoretical exact masses and corresponding neutral losses are summarized below.

| Fragment Assignment | Formula (Ion) | Exact Mass (m/z) | Neutral Loss (Da) | Leaving Group |

| Precursor [M+H]⁺ | C₁₄H₁₉O₃⁺ | 235.1329 | - | - |

| Carboxylic Acid | C₁₀H₁₁O₃⁺ | 179.0705 | 56.0624 | Isobutylene (C₄H₈) |

| Acylium Ion | C₁₀H₉O₂⁺ | 161.0599 | 18.0106 | Water (H₂O) |

| Decarbonylated Ion | C₉H₁₁O₂⁺ | 151.0756 | 28.0000 | Carbon Monoxide (CO) |

| Dual Loss Ion | C₉H₉O⁺ | 133.0650 | 46.0106 | H₂O + CO |

| Benzylic Cation | C₈H₇O⁺ | 119.0495 | 60.0210 | Acetic Acid equivalent |

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your analytical results, the LC-MS/MS workflow must be designed as a self-validating system. The fragility of the tert-butyl ester requires specific instrumental tuning to prevent false negatives (where the precursor ion is entirely destroyed before isolation).

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation & System Suitability:

-

Prepare the analyte at a concentration of 100 ng/mL in a 50:50 mixture of LC-MS grade Water:Methanol.

-

Causality: Tert-butyl esters are highly hydrophobic, but ESI+ requires aqueous protons for efficient ionization. A 50% organic fraction ensures complete solubility while maintaining spray stability.

-

Validation: Inject a solvent blank prior to the sample to validate the absence of column carryover.

-

-

Chromatographic Separation:

-

Utilize a sub-2 µm C18 UHPLC column.

-

Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid provides the necessary [H]⁺ for positive mode ionization. Avoid using Trifluoroacetic Acid (TFA), as it causes severe ion suppression in ESI+.

-

-

Soft Ionization Tuning (ESI+):

-

Set the capillary voltage to a moderate 3.0 kV and reduce the desolvation temperature to 300–350°C.

-

Causality: Aggressive desolvation heat will prematurely cleave the labile tert-butyl ester in the source, leaving only the m/z 179 peak and destroying the true precursor signal. "Soft" tuning preserves the intact molecule for MS2 isolation.

-

-

Collision-Induced Dissociation (CID) Ramping:

-

Perform MS/MS using a stepped Normalized Collision Energy (NCE) profile of 10%, 20%, and 40%.

-

Causality: A stepped NCE ensures the capture of both low-energy fragments (the highly favored 56 Da isobutylene loss) and high-energy structural fragments (benzylic cleavage and decarbonylation) within a single composite spectrum.

-

Figure 2: Self-validating LC-MS/MS workflow optimized for labile tert-butyl ester compounds.

Conclusion

The mass spectrometric analysis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is defined by the overwhelming thermodynamic drive to expel isobutylene. By understanding the causality behind this charge-remote rearrangement, analysts can optimize their ESI source parameters to prevent premature in-source decay. The subsequent losses of water, carbon monoxide, and benzylic cleavage provide a robust, multi-layered diagnostic fingerprint that ensures high-confidence structural elucidation in complex matrices.

References

-

Characterization of linear and branched polyacrylates by tandem mass spectrometry. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIoO7sunhM0bVthX0rUygC3X6iUyBOuDmI2VEjZ-R9OIBXYyFD_6CNet9Qvb5Y98w8c25XTZWiChczNECcaMTUpyYwYdnGT3SH5oz5d8JxgMpORKJ-yFEXpf_Sp6-hFsUN3smx51IaBg-lOfvhtPZ71lcL0WSbEsfC5Y-nMFfOEo7qfJsEbQAm4SWXpvrq4bilgtZe608IoIELtmgSWt7XyyH1x9Kb2iuJABjDJLVYzT7eNDD7SzzuVAXrl7I=][1]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQFRsYOgMagPLxhbEO4OSgnWXKuFqWYQ2czSCRtldiITUmssrcrMNpImaC8HqUVut9TRJ8KOrn0GavIzV3pKgVf6B_CH7pSJEeIsReiBEtdZldvNFkvEXgcIPy9AM81pK1dXDcjAPZwpI_nzqNkEmYJbCoxxwW4ynmzDohbge9qQ0zlMnRyTUAoKvSr6cfUmejBXjPHhukqs9KTxez-wGA0vfrJb559ap0ltx1zvxxobW4lIBp4Wtbqpp-keAbOFeUTUCv2UTvqZ1QIAOwMCjrVW_lhiTcsCXkMfYrFgB1Bn1jSfnHksBU82SuO3BP1YWVrLun_56vP_V_nUw3aAsZaENbxGimjg==][2]

-

Possible mass fragmentation pattern of compound 3. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO_VxtqRUBMLA3gKpUFWo-_DHPo1AfxaRHzvqxNcaGSKfQEx6DEwhH5q_nj5gj43NCpmXijZJ4tXJvtRUZufjNAhZ3v2lC_L7bV20yfTDIve326Ct7g6ZvOaoItJuuEG2tLh32CSk1hpIyjccxMxBuNtvWxM8KQqgSRukQH7XlW9gl0lUBHo5IShuR_e3g5yiCUmgqkZWYZYgceabqC-I=][4]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfVzbY0m-aUa_gzLkcvNLKwWvE6tsK_oG9TZxzPZPvc23eCyRvNCbguQ0rpVU54ovZ2BLAqk0jsjViz3DNyYZxaXxfwNcTAYGk1SVJAFaJdLl9GogUQOkIPUoNy8zO3oezYRzK9X_sCSsIQp9mNWY=][3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester, also known by its IUPAC name tert-butyl 3-(4-formylphenyl)propanoate, is a bifunctional organic molecule of increasing interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive aldehyde group and a sterically hindered tert-butyl ester, making it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The aldehyde functionality serves as a handle for various chemical transformations such as reductive amination, oxidation, and olefination, while the tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both reported and predicted data to facilitate its use in research and development. Understanding these properties is paramount for designing synthetic routes, developing analytical methods, and predicting the compound's behavior in biological systems.

Chemical Identity and Structure

The structural and identifying information for 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is summarized below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 3-(4-formylphenyl)propanoate | N/A |

| CAS Number | 445483-76-1 | [2] |

| Molecular Formula | C14H18O3 | [2] |

| Molecular Weight | 234.29 g/mol | [2] |

| SMILES | O=C(OC(C)(C)C)CCC1=CC=C(C=O)C=C1 | [2] |

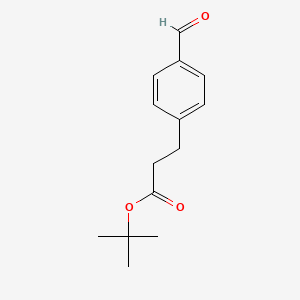

Chemical Structure Diagram

Caption: 2D structure of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is presented below. It is important to note that while some data is available from suppliers, many properties are not experimentally determined and are therefore predicted based on computational models.

| Property | Value | Type | Source |

| Physical State | Solid | Experimental | [3] |

| Appearance | White to Almost White Crystal - Powder | Experimental | [3] |

| Melting Point | Not Reported | - | - |

| Boiling Point | Not Reported | - | - |

| Water Solubility | Predicted: 0.135 g/L | Predicted | N/A |

| logP (Octanol-Water Partition Coefficient) | Predicted: 2.8 | Predicted | N/A |

Spectral Data

Spectral analysis is crucial for the structural confirmation and purity assessment of the compound. While specific spectra from suppliers are often proprietary, the expected spectral features can be predicted based on the molecule's structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.2-8.0 ppm). The protons ortho to the formyl group will be deshielded and appear downfield, while the protons ortho to the propionate side chain will be slightly more shielded.

-

Formyl Proton: A singlet corresponding to the aldehyde proton is expected at approximately δ 9.8-10.0 ppm.

-

Propionate Chain Protons: Two triplets corresponding to the two methylene groups (-CH2-CH2-) of the propionate chain are expected in the region of δ 2.5-3.0 ppm.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons, characteristic of the tert-butyl group, is expected around δ 1.4-1.5 ppm.

IR (Infrared) Spectroscopy (Predicted)

-

C=O Stretching (Aldehyde): A strong absorption band is expected around 1700-1725 cm⁻¹.

-

C=O Stretching (Ester): Another strong absorption band for the ester carbonyl group is anticipated around 1730-1750 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks are expected in the region of 2850-3000 cm⁻¹.

-

C-O Stretching (Ester): An absorption band is expected in the range of 1150-1250 cm⁻¹.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following established protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation: Add an excess amount of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester to a known volume of purified water in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Determination of logP (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for experimental logP determination.[5]

Workflow for logP Determination

Caption: Workflow for the shake-flask logP determination method.

Detailed Steps:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester in one of the phases. Add a known volume of the other phase to a sealed container.

-

Equilibration: Shake the container for a predetermined time at a constant temperature to facilitate partitioning until equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Analysis: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Stability and Reactivity

The stability of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is largely dictated by its two primary functional groups.

-

tert-Butyl Ester: This group is generally stable to a wide range of reagents and conditions, including basic and nucleophilic environments. However, it is labile under acidic conditions, undergoing hydrolysis to yield the corresponding carboxylic acid and isobutylene.[1] This property is often exploited for deprotection in multi-step syntheses.

-

Aldehyde Group: The aldehyde is a reactive functional group susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various carbon-carbon bond-forming reactions.

Care should be taken to avoid strong oxidizing agents and acidic conditions if the integrity of the molecule is to be maintained.

Safety Information

Conclusion

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is a valuable building block in synthetic chemistry. This guide has provided a detailed overview of its key physicochemical properties, drawing from both available data and predictive models. The inclusion of standardized experimental protocols for determining solubility and logP aims to equip researchers with the necessary tools to further characterize this compound and facilitate its application in their work. As with any chemical, a thorough understanding of its properties is the foundation for its effective and safe utilization.

References

-

What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10). Sygnature Discovery. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Propanoate – Knowledge and References. Taylor & Francis Online. [Link]

-

Tert-butyl esters. (2025, August 15). Fiveable. [Link]

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 2. 445483-76-1|tert-Butyl 3-(4-formylphenyl)propanoate|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester: An Application Note and Detailed Protocol

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester, a valuable building block in pharmaceutical and materials science research. The described methodology is centered around a robust and efficient Palladium-catalyzed Heck coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and best practices for a successful synthesis.

Introduction

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is a bifunctional molecule incorporating a reactive aldehyde and a protected carboxylic acid. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to reveal the free acid for subsequent amide bond formation or other derivatizations. These features make it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.

The synthetic strategy detailed herein employs a Palladium-catalyzed Heck coupling reaction, a powerful and widely utilized method for carbon-carbon bond formation.[1][2][3] This approach offers high efficiency and selectivity for the coupling of an aryl halide with an alkene.

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 | Sigma-Aldrich |

| tert-Butyl acrylate | C₇H₁₂O₂ | 128.17 | 1.92 g (2.16 mL) | 15.0 | Sigma-Aldrich |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.2 (2 mol%) | Sigma-Aldrich |

| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 122 mg | 0.4 (4 mol%) | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.02 g (2.78 mL) | 20.0 | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | Fisher Scientific |

| Hexanes | - | - | - | - | Fisher Scientific |

| Saturated aq. NH₄Cl | - | - | - | - | - |

| Brine | - | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Fisher Scientific |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and tri(o-tolyl)phosphine (122 mg, 0.4 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add anhydrous N,N-dimethylformamide (DMF, 50 mL) via syringe.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyl acrylate (2.16 mL, 15.0 mmol) followed by triethylamine (2.78 mL, 20.0 mmol) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system. The reaction is complete when the 4-bromobenzaldehyde spot is no longer visible.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification

The crude product, a yellowish oil or solid, is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica onto a pre-packed silica gel column.

-

Elute the column with the specified gradient.

-

Collect fractions and analyze by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester as a white to off-white solid.

-

Results and Characterization

-

Yield: Typically 70-85%.

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.84 (d, J = 8.2 Hz, 2H), 7.42 (d, J = 8.2 Hz, 2H), 3.05 (t, J = 7.6 Hz, 2H), 2.62 (t, J = 7.6 Hz, 2H), 1.45 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 191.9, 172.1, 147.3, 135.2, 130.1, 129.5, 80.8, 36.0, 30.5, 28.2.

-

IR (KBr, cm⁻¹): 2978, 1725 (C=O, ester), 1695 (C=O, aldehyde), 1608, 1367, 1215, 1155.

-

Mass Spectrometry (ESI): m/z 249.1 [M+H]⁺.

Best Practices and Mechanistic Insights

The success of this synthesis relies on careful execution and an understanding of the underlying principles.

The Heck Reaction Mechanism

The catalytic cycle of the Heck reaction is a well-established process involving several key steps.[1][4]

Sources

Application Notes and Protocols for 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester: A Versatile Building Block for PROTAC® Linker Synthesis

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall pharmacokinetic and pharmacodynamic properties.[1][2]

The strategic incorporation of semi-rigid elements, such as aromatic rings, into the linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing degradation efficiency and selectivity.[2] 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is a bifunctional building block that embodies this design principle. It provides a phenylpropionic acid scaffold for controlled spacing and rigidity, a reactive formyl group for straightforward conjugation to an amine-bearing ligand via reductive amination, and a tert-butyl ester protecting group for the carboxylic acid, enabling orthogonal synthetic strategies.

This technical guide provides a comprehensive overview of the application of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester as a PROTAC linker building block, complete with detailed experimental protocols and expert insights for researchers in drug discovery and chemical biology.

Building Block Profile: 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

This commercially available building block[4] offers a strategic combination of functional groups for the modular synthesis of PROTACs.

| Property | Value |

| IUPAC Name | tert-Butyl 3-(4-formylphenyl)propanoate |

| CAS Number | 445483-76-1 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Solid |

| Key Features | - Formyl Group: A versatile handle for covalent bond formation, primarily through reductive amination with primary or secondary amines. - Phenylpropionic Acid Scaffold: Provides a semi-rigid linker element, offering a defined spatial orientation between the two ends of the PROTAC. - tert-Butyl Ester: A robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions and selectively removable under acidic conditions. |

The orthogonal nature of the formyl and tert-butyl ester functionalities is a key advantage. The formyl group can be chemoselectively reacted under reductive amination conditions without affecting the tert-butyl ester. Subsequently, the ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to the other ligand of the PROTAC. This staged approach allows for the convergent and controlled assembly of the final heterobifunctional molecule.

Synthetic Strategy: A Two-Stage Approach to PROTAC Assembly

The use of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester facilitates a logical and efficient two-stage synthetic workflow for PROTAC assembly. This strategy involves the sequential conjugation of the two ligands (POI-binding and E3 ligase-recruiting) to the linker.

Diagram 1: Two-Stage PROTAC Synthesis Workflow

Caption: A logical workflow for PROTAC synthesis using the title building block.

Experimental Protocols

Protocol 1: Stage 1 - Reductive Amination

This protocol details the coupling of an amine-containing ligand (either the POI-binding moiety or the E3 ligase ligand) to the formyl group of the linker building block. Reductive amination is a reliable method for forming C-N bonds and is well-suited for complex substrates.[5]

Rationale: The reaction proceeds in a one-pot fashion. First, the aldehyde and amine condense to form an imine intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the imine to the corresponding amine.[5] STAB is preferred as it is less reactive towards the starting aldehyde compared to other borohydrides, minimizing the formation of alcohol byproducts.[5]

Materials:

-

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester (1.0 eq)

-

Amine-containing ligand (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester (1.0 eq) and the amine-containing ligand (1.0 - 1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired intermediate.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram 2: Reductive Amination Mechanism

Caption: The two-step process of reductive amination in a single pot.

Protocol 2: Stage 2 - Tert-butyl Ester Deprotection and Amide Coupling

This protocol outlines the deprotection of the tert-butyl ester to reveal the carboxylic acid, followed by its coupling to the second amine-containing ligand.

Rationale for Deprotection: The tert-butyl ester is stable to the conditions of reductive amination but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6] The mechanism involves the formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[6] This orthogonality is crucial for a successful multi-step synthesis.

Rationale for Amide Coupling: Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are used to activate the carboxylic acid for efficient amide bond formation with the second ligand. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the ammonium salts formed and to facilitate the reaction.

Materials:

-

Intermediate from Protocol 1 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene

-

Amine-containing Ligand 2 (1.1 eq)

-

HATU or HBTU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure - Deprotection:

-

Dissolve the intermediate from Protocol 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with toluene (2-3x) to ensure complete removal of residual TFA. The resulting carboxylic acid is often used in the next step without further purification.

Procedure - Amide Coupling:

-

Dissolve the crude carboxylic acid from the deprotection step in anhydrous DMF.

-

Add the second amine-containing ligand (1.1 eq), followed by DIPEA (3.0 eq).

-

Add the coupling reagent (HATU or HBTU, 1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC or silica gel column chromatography.

Final Product Characterization: The final PROTAC should be rigorously characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by analytical HPLC.

Troubleshooting and Key Considerations

-

Incomplete Reductive Amination: If the reaction stalls, consider increasing the amount of STAB or extending the reaction time. Ensuring anhydrous conditions is critical.

-

Side Reactions during Deprotection: The tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups. Using a scavenger, such as triisopropylsilane (TIS), can mitigate this issue.

-

Poor Solubility: PROTACs are often large molecules with poor aqueous solubility. Careful selection of purification and analytical solvents is necessary. The incorporation of PEG chains or other solubilizing groups in the other parts of the linker may be required.

-

Stereochemistry: If any of the ligands contain stereocenters, care must be taken to ensure that the reaction conditions do not cause epimerization.

Conclusion

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is a highly valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature, coupled with an orthogonal protection strategy, enables a streamlined and modular approach to constructing these complex molecules. The semi-rigid phenylpropionic acid scaffold provides a means to control the spatial arrangement of the PROTAC, a critical factor in achieving potent and selective protein degradation. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this building block into their PROTAC discovery programs, facilitating the development of novel therapeutics for a wide range of diseases.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

-

MDPI. (2023, May 10). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

-

Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

-

ResearchGate. (2023, May 15). Scope of PROTAC synthesis via reductive amination. Reaction conditions:.... Retrieved from [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. 445483-76-1|tert-Butyl 3-(4-formylphenyl)propanoate|BLD Pharm [bldpharm.com]

- 5. DSpace [open.bu.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: Chemoselective Grignard Addition to 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

For: Researchers, scientists, and drug development professionals.

Abstract

The selective functionalization of molecules bearing multiple reactive sites is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This document provides a comprehensive guide to the chemoselective Grignard addition to the aldehyde moiety of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester. We will delve into the mechanistic underpinnings that favor aldehyde reactivity over the sterically hindered and less electrophilic tert-butyl ester. This guide will provide a detailed, field-proven protocol, troubleshooting advice, and data interpretation to empower researchers in achieving high-yield synthesis of the corresponding secondary alcohol, a valuable intermediate in pharmaceutical and materials science.

Introduction: The Strategic Importance of Chemoselectivity

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for carbon-carbon bond formation.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3] The substrate at the heart of this protocol, 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester, presents a classic chemoselectivity challenge: two distinct carbonyl groups, an aldehyde and an ester.

The aldehyde carbonyl is inherently more reactive towards nucleophiles than the ester carbonyl. This is due to both electronic and steric factors. The aldehyde carbonyl is more electrophilic because it lacks the electron-donating resonance stabilization from the adjacent oxygen atom that is present in the ester.[4] Furthermore, the single substituent on the aldehyde carbonyl presents a smaller steric barrier to the approaching nucleophile compared to the two substituents on the ester carbonyl. This inherent reactivity difference forms the basis for the selective transformation we will explore.

Mechanistic Rationale for Chemoselective Aldehyde Addition

The success of this protocol hinges on the preferential attack of the Grignard reagent on the aldehyde carbonyl. The mechanism proceeds through a nucleophilic addition pathway.[5][6]

-

Activation of the Carbonyl: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[2][5]

-

Protonation: A subsequent aqueous acidic workup protonates the alkoxide to yield the final secondary alcohol product.[7][8]

While Grignard reagents can react with esters, this process is generally slower and requires harsher conditions or an excess of the reagent. The reaction with an ester initially forms a ketone, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[4][9][10] By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the Grignard reagent, we can selectively target the more reactive aldehyde.

Experimental Design and Protocol

This section outlines the necessary reagents, equipment, and a step-by-step procedure for the chemoselective Grignard addition to 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier/Source | Notes |

| 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester | >98% | Commercial | Ensure dryness before use. |

| Grignard Reagent (e.g., Methylmagnesium bromide) | 3.0 M in Diethyl Ether | Commercial | Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercial | Essential for reaction success.[11] |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | - | For quenching the reaction.[7][8] |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For extraction. |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying the organic phase. |

| Round-bottom flasks, dropping funnel, condenser | Flame-dried | - | Must be scrupulously dry.[12] |

| Magnetic stirrer and stir bars | - | - | |

| Inert atmosphere setup (Nitrogen or Argon) | High purity | - | Crucial to prevent quenching of the Grignard reagent.[1] |

| Ice-water bath | - | - | For temperature control. |

Step-by-Step Protocol

Safety First: Grignard reagents are highly reactive and pyrophoric. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

-

Reaction Setup:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a rubber septum.[12]

-

Allow the apparatus to cool to room temperature under a stream of inert gas.

-

To the flask, add 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester (1.0 eq) and dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

-

Grignard Reagent Addition:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Charge the dropping funnel with the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq) via a syringe under an inert atmosphere.

-

Add the Grignard reagent dropwise to the stirred solution of the aldehyde over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A color change and/or the formation of a precipitate may be observed.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl and extracting with ethyl acetate.

-

-

Reaction Quenching:

-

Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution while maintaining the temperature at 0 °C.[7][8] This step is exothermic.

-

Continue adding the quenching solution until the effervescence ceases and two clear layers are formed.

-

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.[8]

-

Combine the organic layers and wash with brine (saturated aqueous NaCl).[7]

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude secondary alcohol by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the chemoselective Grignard addition.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Solution(s) |

| Low or no product yield | Wet glassware or solvent; inactive Grignard reagent. | Ensure all glassware is rigorously dried and anhydrous solvents are used. Titrate the Grignard reagent prior to use to determine its exact concentration. |

| Formation of tertiary alcohol (from ester addition) | Reaction temperature too high; excess Grignard reagent. | Maintain the reaction temperature at 0 °C or lower. Use a slight excess (1.1 eq) of the Grignard reagent. |

| Recovery of starting material | Inactive Grignard reagent; insufficient reaction time. | Check the activity of the Grignard reagent. Allow the reaction to proceed for a longer duration, monitoring by TLC. |

| Formation of a dark-colored reaction mixture | Impurities in the magnesium or organic halide used to prepare the Grignard reagent can lead to side reactions like Wurtz coupling. | Use high-purity starting materials for Grignard reagent synthesis. If using a commercial solution, this is less likely to be an issue. |

Mechanistic Diagram

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. reddit.com [reddit.com]

Technical Support Center: Preventing Auto-oxidation of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

Welcome to the technical support guide for 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and application of this compound: the auto-oxidation of its aldehyde functional group. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Question 1: What is aldehyde auto-oxidation and why is it a concern for my compound?

Answer:

Aldehyde auto-oxidation is a chemical process where aldehydes react with atmospheric oxygen to form carboxylic acids.[1][2] This is a significant issue for 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester because the conversion of the formyl (aldehyde) group to a carboxylic acid group fundamentally changes the molecule's chemical properties and reactivity, potentially compromising your experimental results.

This process occurs via a free-radical chain reaction.[1][3] It is often initiated by factors such as light, heat, or the presence of trace metal impurities.[4][5] The reaction is autocatalytic, meaning the products of the oxidation can themselves catalyze further oxidation, leading to an accelerating degradation of your compound.[6]

Question 2: How can I visually or analytically detect if my sample of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester has started to oxidize?

Answer:

Detecting oxidation early is crucial. While there may not be immediate, dramatic visual cues, you can look for the following:

-

Physical Appearance: Over time, a pristine sample may show changes in color or consistency. For aliphatic aldehydes, this can manifest as thickening or solidification due to polymerization, a side-reaction that can be catalyzed by the acidic oxidation product.[7]

-

Analytical Characterization: The most reliable methods for detecting oxidation involve analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. You will observe a decrease in the signal intensity of the aldehydic proton (typically around 9-10 ppm) and the appearance of a new, broad signal for the carboxylic acid proton (often >10 ppm).

-

Infrared (IR) Spectroscopy: You can monitor the C=O stretching frequency. The aldehyde C=O stretch will decrease, while a new, broader C=O stretch for the carboxylic acid will appear, typically at a lower wavenumber.

-

Chromatography (TLC, HPLC, GC): The appearance of a new, more polar spot/peak corresponding to the carboxylic acid impurity is a clear indicator of oxidation.[8]

-

Question 3: What are the primary environmental factors that accelerate the auto-oxidation of my aldehyde?

Answer:

Several environmental factors can significantly speed up the degradation of your compound:

-

Oxygen: As a primary reactant, the presence of air is the most critical factor.

-

Light: UV light, in particular, can provide the energy to initiate the free-radical chain reaction.[9]

-

Heat: Increased temperatures accelerate the rate of chemical reactions, including oxidation.[9][10]

-

Transition Metal Impurities: Trace amounts of metals like copper or iron can act as catalysts, promoting the formation of radical species.[5]

Therefore, proper storage and handling to mitigate these factors are paramount for maintaining the stability of your aldehyde.

Section 2: Troubleshooting and Prevention Guide

Issue 1: My freshly opened bottle of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester already shows signs of the corresponding carboxylic acid.

This is a common issue, as even with careful manufacturing and packaging, some degree of oxidation can occur during storage and transit.

Root Cause Analysis:

The auto-oxidation process is a well-documented free-radical chain reaction.[1] The key steps are initiation, propagation, and termination.

-

Initiation: An initiator (like light or a metal catalyst) abstracts the weakly-bound aldehydic hydrogen to form an acyl radical.

-

Propagation: This acyl radical reacts rapidly with molecular oxygen to form a peroxyacyl radical. This radical can then abstract a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus continuing the chain.

-

Termination: The reaction stops when two radicals combine.

The formation of the peroxy acid is a critical step, as it can then oxidize another molecule of the aldehyde to produce two molecules of the carboxylic acid.[5]

Visualizing the Auto-Oxidation Pathway

Caption: Free-radical chain mechanism of aldehyde auto-oxidation.

Recommended Actions & Protocols:

-

Purification Prior to Use: If the level of impurity is significant, purification is recommended.

-

Bisulfite Adduct Formation: This is a classic and effective method for separating aldehydes from non-carbonyl compounds.[8][11] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the less polar carboxylic acid ester via extraction. The aldehyde can then be regenerated by treatment with a mild base.[8]

-

Column Chromatography: For smaller scales, flash chromatography on silica gel can be effective.[8][12] The aldehyde is less polar than the corresponding carboxylic acid and will elute first.

-

-

Protocol: Purification via Bisulfite Adduct Formation

-

Dissolve the impure 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Combine the organic solution with the aqueous NaHSO₃ solution in a separatory funnel and shake vigorously for 10-15 minutes. The bisulfite adduct of the aldehyde will move into the aqueous layer.

-

Separate the layers. The organic layer now contains the carboxylic acid impurity and any other non-aldehydic materials.

-

Wash the organic layer with fresh water to remove any residual bisulfite adduct.

-

To regenerate the aldehyde, carefully add a mild base (e.g., a saturated solution of sodium bicarbonate) to the aqueous layer from step 4 until gas evolution ceases.

-

Extract the regenerated pure aldehyde back into an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Issue 2: How can I prevent my purified or newly purchased aldehyde from degrading during storage?

Proactive prevention is the most effective strategy. This involves controlling the environment and, in some cases, using chemical inhibitors.

Recommended Actions & Protocols:

-

Inert Atmosphere Storage:

-

Action: After purification or upon receiving a new bottle, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.[13] This displaces the oxygen, removing a key reactant for auto-oxidation.

-

Best Practice: For high-purity or long-term storage, consider using a glovebox for aliquoting.

-

-

Controlled Environment:

-

Storage Temperature: Store the compound at low temperatures (e.g., 2-8 °C) to slow the rate of oxidation.[10] Avoid freezing unless you are certain the compound is stable to freeze-thaw cycles, as this can sometimes accelerate degradation in the presence of impurities.

-

Light Protection: Always store the compound in an amber or opaque container to protect it from light.[4][9]

-

-

Use of Antioxidants:

-

Action: For solutions or bulk material intended for longer-term storage, the addition of a radical scavenger (antioxidant) is highly recommended. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for this purpose.[14][15]

-

Mechanism: BHT is a phenolic antioxidant that can donate a hydrogen atom to the peroxyacyl radical, terminating the chain reaction and forming a stable radical that does not propagate the chain.[16]

-

Protocol: Stabilizing with BHT

-

Determine Concentration: A typical effective concentration for BHT is 0.01% to 0.1% by weight.[14]

-

Addition:

-

For a solid sample: Add the appropriate amount of crystalline BHT to your aldehyde.

-

For a solution: Dissolve the BHT in the solvent before adding your aldehyde. BHT is soluble in most organic solvents but not in water.[17]

-

-

Mix Thoroughly: Ensure the BHT is completely dissolved and evenly distributed.

-

Store Properly: Even with an antioxidant, continue to store the compound under an inert atmosphere, protected from light, and at a reduced temperature.

Visualizing BHT's Protective Mechanism

Caption: BHT terminates the auto-oxidation chain reaction.

Summary of Preventative Measures

| Strategy | Mechanism of Action | Key Benefit |

| Inert Atmosphere | Removes oxygen (a key reactant). | Directly prevents the primary oxidation step. |

| Refrigeration | Slows the kinetic rate of reaction. | Extends shelf-life significantly.[10] |

| Light Protection | Prevents photochemical initiation of radicals. | Reduces the rate of new chain reaction initiation.[9] |

| Antioxidant (BHT) | Scavenges radical intermediates. | Actively terminates oxidation chain reactions. |

By implementing these scientifically-grounded storage, handling, and purification protocols, you can ensure the integrity and reliability of your 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester for successful research and development outcomes.

References

- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.

- Sarochem. BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted.

- Maity, A., Hyun, S.-M., & Powers, D. C. (2018). Radical-chain mechanism for aldehyde autoxidation.

- Fiveable. (2025, August 15). Oxidation of Aldehydes and Ketones | Organic Chemistry.

- PerfumersWorld.

- Chemistry LibreTexts. (2025, January 19). 19.

- Tallman, K. A., & Marnett, L. J. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. PMC.

- Žarković, N., & Jaganjac, M. (2013). Reactive aldehydes – second messengers of free radicals in diabetes mellitus. Critical Reviews in Food Science and Nutrition.

- SpecialChem. (2022, November 30). BHT.

- ResearchGate. a)

- Leclair, L., et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal.

- Lecomte, J., et al. (2013). A Safe and Efficient Flow Oxidation of Aldehydes with O2. Organic Letters.

- Wikipedia.

- López-Alarcón, C., & Lissi, E. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI.

- St. Jean, R. A., & Boralsky, L. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.

- Various Authors. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.

- Benchchem.

- The Vespiary. A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C.

- Murray State's Digital Commons. One-pot Conversion of Carboxylic Acids to Aldehydes.

- Allan Chemical Corporation. (2025, October 23).

- Benchchem.

- Wikipedia.

- Sigma-Aldrich. 3-(4-tert-Butyl-phenyl)-propionic acid.

- Organic Chemistry Portal. tert-Butyl Esters.

- Pell Wall. (2013, February 7). Aldehydes: identification and storage – Pell Wall Blog - Help & Support.

- Rees, J. N., et al. (2009).

- Thermo Scientific Chemicals. 3-(4-Formylphenyl)propionic acid, 96% 250 mg.

- Fisher Scientific. 3-(4-Formylphenyl)propionic acid, 96% 250 mg.

- ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.

- ChemicalBook. (2026, January 13). 3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID | 1208-64-6.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Autoxidation - Wikipedia [en.wikipedia.org]

- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 8. researchgate.net [researchgate.net]

- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. perfumersworld.com [perfumersworld.com]

- 15. specialchem.com [specialchem.com]

- 16. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 17. sarochem.com [sarochem.com]

Troubleshooting incomplete t-butyl ester cleavage in 3-(4-formylphenyl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific chemoselective challenge: the quantitative cleavage of the t-butyl ester in 3-(4-formylphenyl)propanoate without degrading the sensitive para-formyl (aldehyde) group.

This guide bypasses generic advice to focus on the exact mechanistic traps and field-proven solutions required for this bifunctional molecule.

Frequently Asked Questions (Troubleshooting)

Q1: I am using a standard TFA/DCM/TIPS cocktail, but my cleavage is incomplete and LC-MS shows a complex mixture. What is happening? A1: You have fallen into the classic "ionic hydrogenation" trap. In standard peptide or organic synthesis protocols, triisopropylsilane (TIPS) or triethylsilane (Et₃SiH) is added as a scavenger to trap the highly reactive t-butyl cation generated during ester cleavage [1]. However, in the presence of a strong protic acid like Trifluoroacetic Acid (TFA), the formyl group is protonated to form a highly electrophilic oxocarbenium ion. The silane scavenger then acts as a hydride donor, rapidly reducing your aldehyde to a primary alcohol or fully deoxygenating it to a methyl group[2, 4]. The "incomplete cleavage" you are observing is actually the rapid consumption of your starting material into reduced side-products. Causality Check: Never use silane scavengers when your substrate contains an aldehyde or ketone.

Q2: If I remove silanes, the t-butyl cation re-alkylates my product, leading to incomplete conversion. What scavengers are safe for aldehydes? A2: The t-butyl ester cleavage is an equilibrium process. Without a scavenger, the liberated isobutylene or t-butyl cation will re-esterify the newly formed carboxylic acid or undergo Friedel-Crafts alkylation on the aromatic ring. To drive the reaction forward safely, you must use electron-rich aromatic scavengers that lack hydridic character. Causality Check: Substitute TIPS with Anisole or 1,3-dimethoxybenzene (5–10% v/v). These aromatics act as kinetic traps for the t-butyl cation, forming t-butylated anisole derivatives that are easily washed away, leaving your aldehyde completely intact [1].

Q3: Even with Anisole, prolonged exposure to TFA is causing some oligomerization of my aldehyde. Are there milder alternatives? A3: Yes. When Brønsted acids (like TFA or HCl) prove too harsh, Lewis acid-mediated cleavage is the premier alternative. Zinc bromide (ZnBr₂) in dichloromethane (DCM) is highly effective for chemoselective t-butyl ester hydrolysis [3]. ZnBr₂ coordinates selectively to the sterically accessible ester carbonyl, facilitating the departure of the t-butyl cation without over-activating the formyl group. This method operates at room temperature and is entirely non-protic, preventing acid-catalyzed aldehyde degradation.

Quantitative Data: Comparison of Cleavage Conditions

To aid in your experimental design, the following table summarizes the expected outcomes of various cleavage systems applied to 3-(4-formylphenyl)propanoate.

| Cleavage System | Scavenger | Aldehyde Integrity | Ester Cleavage Efficiency | Primary Byproduct Risk |

| 50% TFA / DCM | TIPS (5%) | Destroyed | High | Ionic hydrogenation (reduction) [4] |

| 50% TFA / DCM | None | Intact | Low / Incomplete | Re-alkylation (t-butyl ester) |

| 50% TFA / DCM | Anisole (5%) | Intact | High | Minor Friedel-Crafts on scavenger |

| ZnBr₂ (5 equiv) / DCM | None | Intact | High | None (Isobutylene gas escapes) [3] |

Mechanistic Workflow

Reaction pathways for t-butyl ester cleavage in the presence of an aldehyde.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checks ensure that you can verify the integrity of the reaction at every critical stage.

Protocol A: Mild Lewis Acid Cleavage (Recommended)

This protocol is ideal for highly sensitive downstream applications where zero aldehyde degradation can be tolerated.

-

Preparation: Dissolve 3-(4-formylphenyl)propanoate t-butyl ester (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration. Perform this under an inert atmosphere (N₂/Ar).

-

Validation Check: The solution must be completely clear. Moisture must be strictly excluded to prevent the premature hydrolysis and deactivation of the ZnBr₂ catalyst.

-

-

Reagent Addition: Add anhydrous ZnBr₂ (5.0 equiv) in one rapid portion.

-

Causality: A large molar excess is required because the Lewis acid coordinates to both the ester and the aldehyde oxygen atoms. Sufficient free ZnBr₂ must remain to drive the ester cleavage [3].

-

-

Monitoring: Stir vigorously at room temperature (20–25 °C) for 12–24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

-

Validation Check: The starting material will appear as a high-Rf UV-active spot. The product acid will remain at the baseline. To confirm it is the desired carboxylic acid and not a degraded polymer, stain the TLC plate with Bromocresol Green; a bright yellow spot against a blue background confirms the presence of the free acid.

-

-

Quenching & Workup: Dilute the reaction mixture with 0.5 M aqueous HCl (equal volume to DCM) to dissolve the zinc salts and fully protonate the product. Extract the aqueous layer with EtOAc (3x).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(4-formylphenyl)propanoic acid is typically >95% pure.

Protocol B: Optimized TFA/Anisole Cleavage

Use this protocol if Lewis acids interfere with your specific workflow or if scale-up requires cheaper reagents.

-

Preparation: Dissolve the substrate in DCM (0.1 M). Add Anisole (10% v/v relative to the total solvent volume).

-

Causality: Anisole acts as a highly nucleophilic, electron-rich aromatic trap for the t-butyl cation, preventing re-esterification without acting as a hydride donor [1].

-

-

Acidification: Cool the flask to 0 °C in an ice bath. Slowly add TFA dropwise to achieve a final 1:1 v/v ratio with DCM.

-

Validation Check: Cooling prevents the exothermic degradation of the aldehyde upon initial contact with the concentrated acid.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by LC-MS.

-

Validation Check: Look for the [M-tBu+H]⁺ mass peak. The strict absence of the[M-tBu+2H]⁺ peak (which would indicate a reduced aldehyde) validates that your scavenger choice was successful.

-

-

Azeotropic Workup: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure.

-

Causality: Toluene forms an azeotrope with TFA, rapidly pulling the acid out of the mixture. This prevents the concentration-induced polymerization of the aldehyde that often occurs if TFA is simply boiled off on a rotary evaporator.

-

References

- Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions, Benchchem.

- Ionic hydrogen

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂, ACS Public

- A comprehensive review on the silane-acid reduction of alkenes in organic synthesis, RSC Advances.

Overcoming steric hindrance in reactions with 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

Welcome to the Advanced Technical Support and Troubleshooting Guide for 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester . As a bifunctional building block, this molecule presents unique synthetic opportunities, but its topology—specifically the highly electrophilic para-formyl group coupled with the massive steric bulk of the tert-butyl propanoate tail—frequently introduces thermodynamic and kinetic bottlenecks during synthesis.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and bypass steric hindrance during complex functionalizations.

Reaction Pathways & Steric Bottlenecks

Reaction pathways and steric bottlenecks for 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reductive amination stall at <20% conversion when reacting this aldehyde with bulky secondary amines (e.g., diisopropylamine or complex piperazines)? A1: The failure lies in the thermodynamics of the intermediate. While Sodium Triacetoxyborohydride (STAB) is the industry standard for direct reductive aminations, it struggles with highly sterically hindered secondary amines[1]. The bulky tert-butyl ester tail can induce unfavorable molecular folding in non-polar solvents, further restricting access to the para-formyl group. Because STAB requires the iminium ion to form before reduction can occur, the steric clash prevents the equilibrium from shifting forward, leaving unreacted aldehyde[2]. Solution: You must force the iminium formation using a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) prior to introducing the hydride source[3].

Q2: I am attempting an alpha-alkylation on the propionic ester chain, but I only recover starting material. Is the tert-butyl group preventing the reaction? A2: Yes. The tert-butyl group is exceptionally bulky (A-value > 4.7 kcal/mol). While it effectively prevents unwanted nucleophilic attack at the carbonyl carbon, it also sterically shields the alpha-protons. When you deprotonate with Lithium Diisopropylamide (LDA), the resulting lithium enolate forms tight hexameric aggregates. The steric umbrella of the t-Bu group prevents the electrophile from approaching the alpha-carbon[4]. Solution: You must break the enolate aggregation. Introducing a highly polar, non-nucleophilic co-solvent like DMPU (N,N'-Dimethylpropyleneurea) solvates the lithium cations, creating a "naked," highly reactive enolate that can overcome the steric shielding.

Q3: Are there greener, scalable alternatives to Sodium Cyanoborohydride (NaBH3CN) for these hindered reactions? A3: Absolutely. For scale-up, NaBH3CN presents severe toxicity risks (HCN gas generation at low pH). 2-Picoline borane is a highly effective, stable, and less toxic alternative that performs exceptionally well in protic media and sterically demanding environments[5].

Data Presentation: Reagent Selection for Steric Hindrance

To optimize your reductive amination with this specific building block, consult the comparative data below:

| Reducing Agent | Hydride Donor Strength | Efficacy with Bulky Amines | Byproducts / Process Notes |

| NaBH(OAc)3 (STAB) | Mild | Poor (Stalls at iminium formation) | Safe, generates acetic acid; best for unhindered 1° amines[2]. |

| NaBH3CN + Ti(OiPr)4 | Moderate | Excellent (Lewis acid driven) | Toxic; requires basic quench to remove titanium salts[3]. |

| 2-Picoline Borane | Moderate | Very Good (Stable in protic media) | Greener alternative; highly scalable; handles moisture well[5]. |

Validated Experimental Protocols

Protocol A: Overcoming Hindrance in Reductive Amination via Ti(OiPr)4

Use this protocol when coupling the formyl group with sterically demanding secondary amines.

Causality Note: Ti(OiPr)4 acts dual-purpose: it coordinates the carbonyl oxygen to increase electrophilicity and acts as an irreversible water scavenger, driving the unfavorable iminium equilibrium forward[3].

-

Imine Formation: Charge an oven-dried flask with 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester (1.0 eq) and the bulky secondary amine (1.2 eq) in anhydrous THF (0.2 M).

-

Lewis Acid Addition: Add Ti(OiPr)4 (1.5 eq) dropwise at room temperature under Argon. Stir for 6–8 hours.

-

Self-Validation Step: Do not add the reducing agent yet. Remove a 10 µL aliquot, quench with NaBH4 in MeOH, and analyze via LCMS. Proceed only when the free aldehyde peak is completely consumed.

-

Reduction: Cool the reaction to 0 °C. Add NaBH3CN (1.5 eq) or 2-Picoline Borane (1.5 eq) dissolved in a minimal amount of absolute ethanol. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Workup (Critical): Quench the reaction by adding 1M aqueous NaOH (equal to the reaction volume).

-

Why? NaOH forces the titanium salts to precipitate as a dense, filterable white solid (TiO2). Failing to use NaOH will result in an unmanageable gelatinous emulsion during extraction.

-

-

Filter through a pad of Celite, wash with EtOAc, and separate the organic layer for standard purification.

Protocol B: Alpha-Alkylation of the Hindered tert-Butyl Ester

Use this protocol to functionalize the alpha-carbon of the propionate chain.

-

Enolate Generation: To a flame-dried flask under Argon, add anhydrous THF and freshly distilled diisopropylamine (1.2 eq). Cool to -78 °C and add n-BuLi (1.1 eq) dropwise to form LDA[4]. Stir for 30 minutes.

-

Substrate Addition: Dissolve 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester (1.0 eq) in anhydrous THF and add dropwise to the LDA solution at -78 °C. Stir for 1 hour. (Note: If the formyl group is unprotected, it must be pre-protected as an acetal prior to this step to prevent self-condensation).

-

Aggregation Disruption: Add DMPU (2.0 eq) to the reaction mixture at -78 °C.

-

Why? DMPU strips the lithium cations away from the enolate oxygen, breaking the tight hexameric clusters induced by the tert-butyl group and exposing the alpha-carbon.

-

-

Alkylation: Add the desired alkyl halide (1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to -20 °C over 4 hours.

-

Quench: Quench rapidly with saturated aqueous NH4Cl at -20 °C to prevent proton-transfer side reactions, then extract with diethyl ether.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

"A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness. URL:[Link]

-

"Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]

-

"Reductive Amination." ACS GCI Pharmaceutical Roundtable. URL:[Link]

Sources

Best storage conditions to prevent degradation of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

Welcome to the technical support guide for 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester (FPP-tBu). This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for this compound. Given its dual functional nature—possessing both a reactive aromatic aldehyde and a labile tert-butyl ester—strict adherence to proper protocols is critical to prevent degradation and ensure experimental reproducibility.

Executive Summary: Optimal Storage Conditions

For users requiring immediate guidance, the ideal storage conditions are summarized below. The subsequent sections provide the scientific rationale and detailed troubleshooting for these recommendations.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of both oxidation and hydrolysis. Avoid freezing unless the compound is in a suitable anhydrous solvent to prevent issues from freeze-thaw cycles[1]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The aldehyde group is highly susceptible to oxidation by atmospheric oxygen[1][2][3]. An inert atmosphere is crucial for long-term stability[4][5][6]. |

| Light | Protect from Light (Amber Vial) | UV light can accelerate the degradation of aromatic aldehydes[7][8]. |